molecular formula C19H29N5O2 B5662131 1-N'-[(3R,4S)-4-cyclopropyl-1-[(1,4,5-trimethylimidazol-2-yl)methyl]pyrrolidin-3-yl]cyclopropane-1,1-dicarboxamide

1-N'-[(3R,4S)-4-cyclopropyl-1-[(1,4,5-trimethylimidazol-2-yl)methyl]pyrrolidin-3-yl]cyclopropane-1,1-dicarboxamide

Cat. No.: B5662131
M. Wt: 359.5 g/mol
InChI Key: YCKDUGSDYXSWCV-CABCVRRESA-N
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Description

1-N’-[(3R,4S)-4-cyclopropyl-1-[(1,4,5-trimethylimidazol-2-yl)methyl]pyrrolidin-3-yl]cyclopropane-1,1-dicarboxamide is a complex organic compound featuring a pyrrolidine ring, a cyclopropyl group, and an imidazole moiety

Chemical Reactions Analysis

1-N’-[(3R,4S)-4-cyclopropyl-1-[(1,4,5-trimethylimidazol-2-yl)methyl]pyrrolidin-3-yl]cyclopropane-1,1-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups under suitable conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

1-N’-[(3R,4S)-4-cyclopropyl-1-[(1,4,5-trimethylimidazol-2-yl)methyl]pyrrolidin-3-yl]cyclopropane-1,1-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-N’-[(3R,4S)-4-cyclopropyl-1-[(1,4,5-trimethylimidazol-2-yl)methyl]pyrrolidin-3-yl]cyclopropane-1,1-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system under study .

Comparison with Similar Compounds

1-N’-[(3R,4S)-4-cyclopropyl-1-[(1,4,5-trimethylimidazol-2-yl)methyl]pyrrolidin-3-yl]cyclopropane-1,1-dicarboxamide can be compared with other similar compounds, such as:

The uniqueness of 1-N’-[(3R,4S)-4-cyclopropyl-1-[(1,4,5-trimethylimidazol-2-yl)methyl]pyrrolidin-3-yl]cyclopropane-1,1-dicarboxamide lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-N'-[(3R,4S)-4-cyclopropyl-1-[(1,4,5-trimethylimidazol-2-yl)methyl]pyrrolidin-3-yl]cyclopropane-1,1-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-11-12(2)23(3)16(21-11)10-24-8-14(13-4-5-13)15(9-24)22-18(26)19(6-7-19)17(20)25/h13-15H,4-10H2,1-3H3,(H2,20,25)(H,22,26)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKDUGSDYXSWCV-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)CN2CC(C(C2)NC(=O)C3(CC3)C(=O)N)C4CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(C(=N1)CN2C[C@@H]([C@H](C2)NC(=O)C3(CC3)C(=O)N)C4CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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